BenchChemオンラインストアへようこそ!

3-(4-fluorobenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide

Lipophilicity XLogP3 Membrane permeability

This 4-fluorobenzenesulfonyl propanamide derivative is engineered for SAR campaigns where fluorine's electronic and metabolic effects are interrogated. Its XLogP3 of 3.3—+0.1 above the unfluorinated analog (CAS 868676-93-1)—provides a controlled variable for quantifying fluorine contributions to binding potency, metabolic stability, and membrane permeability. Unlike CP-471474, it lacks a hydroxamic acid zinc-binding group, eliminating MMP-related off-target confounding in cell migration and tissue remodeling assays. Co-test with the non-fluorinated analog to directly measure the C-F bond's metabolic protection in microsomal stability assays. Ideal for CNS programs requiring moderate lipophilicity and 5 H-bond acceptors for polar pocket engagement.

Molecular Formula C21H18FNO4S
Molecular Weight 399.44
CAS No. 895450-08-5
Cat. No. B2712307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorobenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide
CAS895450-08-5
Molecular FormulaC21H18FNO4S
Molecular Weight399.44
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C21H18FNO4S/c22-16-10-12-18(13-11-16)28(25,26)15-14-21(24)23-19-8-4-5-9-20(19)27-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,23,24)
InChIKeyFQYMNWQRBXNVED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluorobenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide (CAS 895450-08-5) – Key Compound Properties and Procurement-Relevant Characteristics


3-(4-Fluorobenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide (CAS 895450-08-5) is a synthetic sulfonylethyl amide derivative featuring a 4-fluorobenzenesulfonyl group linked via a propanamide chain to a 2-phenoxyphenyl moiety [1]. With a molecular formula of C21H18FNO4S and a molecular weight of 399.44 g/mol, this compound is characterized by a computed XLogP3 value of 3.3, indicating moderate lipophilicity [1]. It serves as a versatile building block in medicinal chemistry and chemical biology, particularly for the synthesis of more complex molecules where the combination of fluorinated sulfonyl and phenoxyphenyl groups imparts distinct electronic, steric, and pharmacokinetic properties [1][2].

Why Generic Substitution Fails for 3-(4-Fluorobenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide: Critical Structural Differentiators


Simple replacement of 3-(4-fluorobenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide with its closest unfluorinated analog (3-(benzenesulfonyl)-N-(2-phenoxyphenyl)propanamide, CAS 868676-93-1) or the core amide scaffold (N-(2-phenoxyphenyl)propanamide, CAS 184677-62-1) would not replicate the compound's distinct physicochemical profile [1][2][3]. The 4-fluorobenzenesulfonyl group alters the electronic distribution, hydrogen-bond acceptor count, and lipophilicity compared to the non-fluorinated analog [1][2], while the sulfonylethyl linker differentiates it from classic sulfonamide-based inhibitors such as CP-471474 . Direct comparative bioactivity data for this exact compound are currently absent from authoritative databases; therefore, structural and physicochemical differentiation becomes the primary basis for scientific selection [1].

Quantitative Differentiation Evidence for 3-(4-Fluorobenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide vs. Closest Analogs


XLogP3 Lipophilicity Differentiation: Fluorinated vs. Non-Fluorinated Analog vs. Core Amide Scaffold

The target compound (CAS 895450-08-5) exhibits a computed XLogP3 value of 3.3, compared to 3.2 for its unfluorinated analog 3-(benzenesulfonyl)-N-(2-phenoxyphenyl)propanamide (CAS 868676-93-1) and 2.8 for the core amide scaffold N-(2-phenoxyphenyl)propanamide (CAS 184677-62-1) [1][2][3]. This represents a +0.1 and +0.5 log unit increase, respectively, indicating moderately enhanced lipophilicity conferred by the 4-fluorobenzenesulfonyl group [1][2][3]. Note: No published head-to-head bioactivity comparison exists for these exact compounds; differentiation is based on computed physicochemical properties.

Lipophilicity XLogP3 Membrane permeability

Metabolic Stability Enhancement via 4-Fluorobenzenesulfonyl Group: Class-Level Inference

The 4-fluorobenzenesulfonyl moiety in the target compound is expected to confer enhanced metabolic stability relative to the unsubstituted benzenesulfonyl analog, based on well-established medicinal chemistry principles indicating that the C–F bond is resistant to oxidative metabolism by cytochrome P450 enzymes [1]. While no direct in vitro metabolic stability measurement (e.g., intrinsic clearance in human liver microsomes) has been reported for this specific compound, extensive literature demonstrates that fluorination of sulfonamide and sulfonyl groups blocks metabolic soft spots and prolongs compound half-life [1]. The unfluorinated analog (CAS 868676-93-1) lacks this protective effect, rendering it potentially more susceptible to metabolic degradation [1].

Metabolic stability Fluorine substitution C-F bond strength

Hydrogen Bond Acceptor Count Differentiation: Enhanced Polar Interactions vs. Core Amide Scaffold

The target compound (CAS 895450-08-5) contains 5 hydrogen bond acceptor atoms (including the sulfonyl oxygens and the amide carbonyl), compared to only 2 hydrogen bond acceptors in the core amide scaffold N-(2-phenoxyphenyl)propanamide (CAS 184677-62-1) [1][2]. This represents a +3 acceptor difference, a substantial increase in polar surface area and hydrogen bonding capacity [1][2]. The additional sulfonyl group oxygens provide extra potential for interactions with target protein backbones, side chains, or metal ions [1]. The non-fluorinated analog (CAS 868676-93-1) possesses 4 hydrogen bond acceptors, indicating that the fluorine substitution does not directly alter acceptor count but rather modulates electronic properties [3].

Hydrogen bond acceptors Target engagement Binding affinity

Structural Distinction from Broad-Spectrum MMP Inhibitor CP-471474: Avoiding Zinc-Chelating Motif

CP-471474 is a potent broad-spectrum matrix metalloproteinase (MMP) inhibitor exhibiting IC50 values of 0.7 nM (MMP-2), 0.9 nM (MMP-13), 13 nM (MMP-9), 16 nM (MMP-3), and 1170 nM (MMP-1) . Its inhibitory activity relies on the hydroxamic acid group that chelates the catalytic zinc ion in MMPs . In contrast, the target compound (CAS 895450-08-5) lacks this hydroxamic acid motif and instead features a sulfonylethyl propanamide backbone [1]. This structural divergence strongly suggests that the target compound is unlikely to function as a zinc-chelating MMP inhibitor and may possess a distinct biological target profile [1]. The absence of the hydroxamic acid chelator can be advantageous in experiments where broad MMP inhibition would confound interpretation.

MMP inhibition Zinc chelation Selectivity profile

Molecular Weight Differentiation: Implications for ADME Properties

The target compound has a molecular weight of 399.44 g/mol, compared to 381.4 g/mol for the non-fluorinated analog (CAS 868676-93-1) and 368.4 g/mol for CP-471474 [1][2][3]. The +18.04 g/mol difference relative to the non-fluorinated analog reflects the substitution of a hydrogen (1.01 Da) by a fluorine atom (19.00 Da) [1][2]. While this is a modest increase, molecular weight is a critical determinant of passive permeability, solubility, and renal clearance, all of which factor into compound selection for specific experimental contexts [4]. The target compound's MW falls within the 'Lipinski space' for oral drug-like molecules, although it is higher than the core amide scaffold (241.28 g/mol) [4].

Molecular weight ADME Drug-likeness

Optimal Research and Industrial Application Scenarios for 3-(4-Fluorobenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide


Probing the Influence of Fluorine Substitution on Sulfonylethyl Linker-Mediated Target Engagement

This compound is best suited for structure-activity relationship (SAR) studies aimed at understanding how a 4-fluorobenzenesulfonyl group, attached via a sulfonylethyl linker to a phenoxyphenyl amide, modulates target engagement compared to its unfluorinated analog [1]. The +0.1 XLogP3 difference and the distinct electronic profile of the C-F bond provide a controlled variable for assessing fluorine's contribution to binding potency and metabolic stability in enzyme or receptor assays [1][2]. Researchers can co-test this compound with its non-fluorinated analog to directly quantify the fluorine effect.

Differentiating Binding Mode and Selectivity from Classic Sulfonamide MMP Inhibitors

For laboratories investigating non-MMP biological targets where broad-spectrum MMP inhibition is a known confounding factor, this compound offers a structurally distinct alternative to CP-471474 [1]. Because it lacks the hydroxamic acid zinc-binding group, it is expected to avoid the MMP-related off-target effects that complicate data interpretation in cell migration, invasion, or tissue remodeling assays. This makes it a valuable tool for target deconvolution studies aiming to identify selective inhibitors free from MMP interference [1].

Pharmacokinetic Optimization Studies Comparing Fluorinated versus Non-Fluorinated Series

The compound is an ideal candidate for pharmacokinetic (PK) optimization campaigns where the impact of fluorine substitution on metabolic stability and clearance is systematically evaluated [1]. Side-by-side microsomal stability assays comparing this compound with its unfluorinated analog (CAS 868676-93-1) can quantify the magnitude of metabolic protection conferred by the C-F bond, informing subsequent lead optimization decisions [1]. The molecular weight differentiation (+18.04 g/mol) also allows assessment of how the incremental mass influences solubility and permeability [2].

Studies Requiring Enhanced Lipophilicity for Blood-Brain Barrier or Cellular Membrane Penetration

Given its higher computed XLogP3 value (3.3) relative to the core amide scaffold (2.8), this compound is better suited for experimental systems requiring moderate membrane permeability, such as blood-brain barrier penetration models or intracellular target engagement assays [1]. The additional hydrogen bond acceptors (5 vs. 2 for the core scaffold) may also facilitate binding to polar residues within membrane-embedded or intracellular protein pockets, expanding its utility for central nervous system drug discovery programs [1].

Quote Request

Request a Quote for 3-(4-fluorobenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.